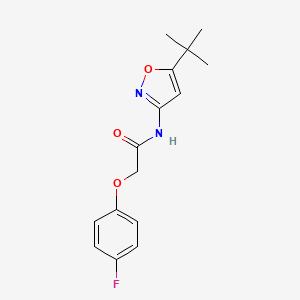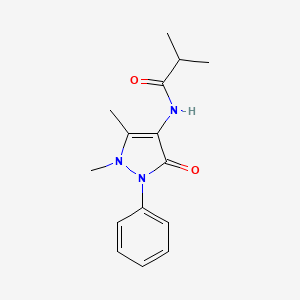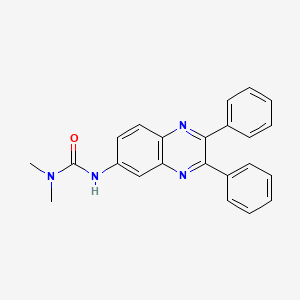
N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide, also known as BIA 10-2474, is a small molecule inhibitor that was developed for the treatment of pain and other neurological disorders. However, during the clinical trials of this drug, a serious adverse event occurred, leading to the death of one volunteer and severe neurological damage in four others. This tragic incident raised concerns about the safety of BIA 10-2474 and the need for more rigorous testing of new drugs.
Mecanismo De Acción
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 involves the binding of the molecule to the catalytic site of FAAH, where it forms a covalent bond with a serine residue. This irreversible inhibition of FAAH leads to the accumulation of endocannabinoids and other lipid signaling molecules, which can activate cannabinoid receptors and other targets in the nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound 10-2474 have been studied in various animal models and cell culture systems. It has been shown to reduce pain and inflammation in models of neuropathic pain, osteoarthritis, and inflammatory bowel disease. It also has neuroprotective effects in models of ischemic stroke, traumatic brain injury, and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 in lab experiments is its specificity for FAAH, which allows for the selective modulation of endocannabinoid signaling pathways. However, its irreversible inhibition of FAAH can also lead to the accumulation of other lipid signaling molecules, which may have unintended effects on cellular and physiological processes. Another limitation is the potential for off-target effects and toxicity, as demonstrated by the adverse events in the clinical trials.
Direcciones Futuras
For research could include the development of more selective and reversible FAAH inhibitors, the identification of new targets for endocannabinoid signaling modulation, and the exploration of the role of lipid signaling in various disease states. Additionally, more rigorous preclinical testing and safety assessments will be needed to ensure the safety and efficacy of new drugs before they are tested in humans.
Métodos De Síntesis
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 involves several steps, starting from commercially available starting materials. The key intermediate is a 3-isoxazolyl ketone, which is obtained by the reaction of 3-nitropropanoic acid with tert-butyl hydroxylamine and subsequent cyclization with acetic anhydride. The ketone is then coupled with 4-fluorophenol in the presence of a base to form the final product.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-(4-fluorophenoxy)acetamide 10-2474 has been studied extensively in vitro and in vivo to understand its mechanism of action and potential therapeutic applications. It has been shown to inhibit the activity of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other lipid signaling molecules. By blocking FAAH, this compound 10-2474 increases the levels of these molecules, which can have analgesic, anti-inflammatory, and neuroprotective effects.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O3/c1-15(2,3)12-8-13(18-21-12)17-14(19)9-20-11-6-4-10(16)5-7-11/h4-8H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOCMTPDBGXIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)furo[3,2-c]pyridine](/img/structure/B4933519.png)
![N-[4-(cyanomethyl)phenyl]-4-[[(3,4-dimethoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4933537.png)
![1-(4-chlorophenyl)-5-{[1-(4-iodo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4933538.png)
![N-phenyl-2-[(2-phenylcyclopropyl)carbonyl]hydrazinecarboxamide](/img/structure/B4933552.png)

![1-[(4-bromo-5-propyl-2-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4933560.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-chlorophenyl)acetamide](/img/structure/B4933568.png)


![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B4933603.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4933610.png)


![N-(3-isoxazolylmethyl)-N-methyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4933633.png)
